tetramethyl 5',5'-dimethyl-6'-(1-naphthylacetyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several steps. The synthetic route typically starts with the preparation of the core quinoline structure, followed by the introduction of the naphthalen-1-ylacetyl group and the spiro linkage. The final steps involve the addition of the dithiole and thiopyrano groups, along with the esterification to form the tetracarboxylate. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the compound. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Scientific Research Applications
Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tetramethyl 5’,5’-dimethyl-6’-(naphthalen-1-ylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other similar compounds, such as:
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound has a similar naphthalene core but lacks the complex spiro and dithiole groups.
2H-Cyclopropa[a]naphthalen-2-one, 1,1a,4,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-: This compound shares some structural similarities but differs in its overall framework and functional groups.
Properties
Molecular Formula |
C36H31NO9S3 |
---|---|
Molecular Weight |
717.8g/mol |
IUPAC Name |
tetramethyl 5',5'-dimethyl-6'-(2-naphthalen-1-ylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C36H31NO9S3/c1-35(2)30-25(22-16-9-10-17-23(22)37(35)24(38)18-20-14-11-13-19-12-7-8-15-21(19)20)36(26(31(39)43-3)27(47-30)32(40)44-4)48-28(33(41)45-5)29(49-36)34(42)46-6/h7-17H,18H2,1-6H3 |
InChI Key |
UBNDPVKJDPWZOF-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CC4=CC=CC5=CC=CC=C54)C6(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S6)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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